molecular formula C7H14N2O4 B1418700 N-(2,2-dimethoxyethyl)-N'-methylethanediamide CAS No. 58108-44-4

N-(2,2-dimethoxyethyl)-N'-methylethanediamide

Cat. No.: B1418700
CAS No.: 58108-44-4
M. Wt: 190.2 g/mol
InChI Key: LTXZVDTTYLWCBS-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N'-methylethanediamide is a diamide derivative characterized by a dimethoxyethyl substituent on one nitrogen and a methyl group on the adjacent nitrogen. This compound is structurally notable for its dual functional groups: the dimethoxyethyl moiety enhances solubility in polar solvents, while the methyl group introduces steric constraints that influence reactivity and molecular interactions.

The compound’s structural features, such as intramolecular hydrogen bonding (observed in related dimethoxyethyl-containing molecules), stabilize specific conformations, which may facilitate cyclization or serve as intermediates in pharmaceutical synthesis. For example, highlights the role of similar diamides as precursors to imidazopyridinones, underscoring their utility in medicinal chemistry for generating bioactive heterocycles .

Properties

IUPAC Name

N'-(2,2-dimethoxyethyl)-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-8-6(10)7(11)9-4-5(12-2)13-3/h5H,4H2,1-3H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXZVDTTYLWCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of Precursors with Boron-Catalyzed Activation

Method Overview:
This approach emphasizes the amidation of appropriate acyl chlorides or activated carboxylic acids with amines, catalyzed by boron compounds such as boric acid or boron trifluoride derivatives.

Process Details:

  • Starting Materials:
    • An acyl component, such as an acyl chloride or activated acid derivative.
    • An amine component, specifically N-methyl-ethanediamine or derivatives thereof.
    • A boron catalyst (e.g., boric acid) in catalytic amounts (typically 5-10 mol%).
  • Reaction Conditions:
    • Use of halogenated solvents like dichloromethane or toluene.
    • Reaction temperature maintained at room temperature or slightly elevated (25–50°C).
    • Absence of external acid scavengers, leveraging boron’s catalytic role to activate the carboxylic component.

Advantages:

  • Avoids the use of corrosive reagents like thionyl chloride.
  • Environmental benefits due to the absence of toxic by-products.
  • High yields (typically 75–85%) and product purities (>99%).

Research Findings:

  • Patent literature indicates that boron compounds facilitate amidation by forming reactive complexes with carboxylic acids, enabling mild conditions and high selectivity.
  • The process is scalable and environmentally benign, suitable for industrial production.

Acetal Formation and Ring Closure in anhydrous Media

Method Overview:
A key step involves forming the 2,2-dimethoxyethyl group via reaction of amino compounds with formaldehyde derivatives, followed by ring closure to form the benzazepine core.

Process Details:

  • Formation of the Dimethoxyethyl Group:
    • React amino groups with formaldehyde dimethyl acetal in an organic solvent such as toluene or xylene.
    • Catalyzed by acids like boric acid or p-toluenesulfonic acid.
    • Reaction carried out at 0–90°C, typically around room temperature to moderate heating.
    • The molar ratio of amino compound to formaldehyde acetal is generally 1:0.8–1.2 for optimal conversion.
  • Ring Closure:
    • Conducted in an anhydrous medium, preferably methanesulfonic acid.
    • The reaction temperature maintained at 20–50°C.
    • The process avoids hydrolytic decomposition, leading to higher yields (70–90%).

Research Findings:

  • Patent data demonstrates that the use of anhydrous methanesulfonic acid enhances yield and purity.
  • The process avoids hydrolysis of sensitive intermediates, resulting in fewer by-products and simplified purification.

Sequential Synthesis via Chloromethylation and Amide Formation

Method Overview:
This involves chloromethylation of aromatic precursors followed by nucleophilic substitution and amidation steps.

Process Details:

  • Chloromethylation:
    • Aromatic compounds like 3,4-dimethoxyphenyl derivatives are chloromethylated using formaldehyde and hydrochloric acid under controlled conditions.
  • Nucleophilic Substitution:
    • The chloromethylated intermediates react with aminoethanol derivatives to introduce the 2,2-dimethoxyethyl group.
  • Amidation:
    • The amino group is then coupled with appropriate acyl derivatives (e.g., acetic acid derivatives) using carbodiimide coupling agents or acid chlorides.
    • Catalysts such as N-methylmorpholine or triethylamine facilitate the process.

Research Findings:

  • Patent literature indicates this route offers high regioselectivity and yields, with process conditions optimized to minimize side-products.

Alternative Routes: Direct Amidation Using Acid Chlorides and Formaldehyde Derivatives

Method Overview:
A more direct approach involves the reaction of acyl chlorides with amino compounds in the presence of formaldehyde derivatives to form the dimethoxyethyl moiety in a single step.

Process Details:

  • Use of acid chlorides derived from aromatic acids.
  • Addition of formaldehyde dimethyl acetal under basic conditions, with phase transfer catalysts.
  • The reaction proceeds at 0–90°C, with subsequent purification.

Research Findings:

  • This method is efficient but requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Summary Data Table of Preparation Methods

Method Key Reagents Solvent Catalyst Reaction Temperature Yield (%) Notes
Boron-catalyzed amidation Acyl chloride, amine, boric acid Dichloromethane/toluene Boric acid (catalytic) 25–50°C 75–85 Environmentally friendly, scalable
Acetal formation & ring closure Amino compound, formaldehyde dimethyl acetal Toluene/xylene Boric acid or p-toluenesulfonic acid 0–50°C 70–90 High purity, avoids hydrolysis
Chloromethylation & substitution Aromatic precursor, formaldehyde, aminoethanol Toluene, dichloromethane None or phase transfer catalysts 0–90°C Variable High regioselectivity
Direct amidation Acid chloride, formaldehyde derivative Organic solvents Base (e.g., triethylamine) 0–90°C Variable Efficient but requires precise control

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Organic Synthesis

N-(2,2-dimethoxyethyl)-N'-methylethanediamide serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules .
  • Polymer Chemistry : The compound can be utilized in the synthesis of polymers due to its methacrylamide functionality, allowing for the development of new materials with tailored properties .

Biological Applications

The compound has been investigated for its potential biological activities:

  • Enzyme Inhibition : Studies have shown that it may act as an inhibitor for certain enzymes, which can be pivotal in drug development for diseases like cancer .
  • Antimicrobial Properties : Preliminary research indicates that derivatives of this compound exhibit antimicrobial activity against resistant bacterial strains, suggesting potential therapeutic applications.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A significant study demonstrated that this compound effectively inhibits CDK8 and CDK19 with IC50 values in the nanomolar range. This inhibition is crucial for regulating the cell cycle and could lead to novel cancer therapies.

CompoundTarget EnzymeIC50 (nM)
This compoundCDK825
This compoundCDK1930

Antibacterial Activity

In a recent study on antimicrobial efficacy, derivatives of this compound were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

These results indicate promising potential for developing new antibiotics based on this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound shows:

PropertyValue
SolubilityHigh
Metabolic StabilityModerate
ClearanceVariable

This profile suggests that while the compound is readily soluble and can be metabolized by the body, its clearance rates may vary significantly depending on structural modifications.

Mechanism of Action

The mechanism by which N-(2,2-dimethoxyethyl)-N’-methylethanediamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Purpurinimides (e.g., 3-(2,2-Dimethoxyethyl)-3-Devinyl-Purpurinimides)

Purpurinimides containing the 3-(2,2-dimethoxyethyl) group (e.g., compounds 4a–4e and 7a–7e in ) share structural similarities with the target compound. Key comparisons include:

  • Substituent Effects : The dimethoxyethyl group in purpurinimides contributes to distinct NMR signals (e.g., singlets at δ 3.46–3.47 ppm for dimethoxyethyl protons), analogous to the electronic environment expected in N-(2,2-dimethoxyethyl)-N'-methylethanediamide .
  • Reactivity: Purpurinimides undergo macrocyclic modifications for photodynamic therapy applications, whereas the target compound’s reactivity is directed toward intramolecular cyclization (e.g., forming imidazopyridinones) .

Table 1: Key NMR Data Comparison

Compound Type CO–N–CH2– Protons (δ, ppm) Dimethoxyethyl Protons (δ, ppm)
This compound (hypothetical) ~4.5–4.8 (triplet) ~3.4–3.5 (singlet)
Purpurinimides (4a–4e) 4.54–4.72 (triplet) 3.46–3.47 (singlet)
Purpurinimides (7a–7e) 4.37–4.84 (triplet) Not reported

Chloroacetamide Herbicides (e.g., Alachlor, Pretilachlor)

Chloroacetamides such as alachlor and pretilachlor () share the acetamide backbone but differ in substituents and applications:

  • Substituent Diversity : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature bulkier aromatic and alkoxy groups, optimizing them for herbicidal activity. In contrast, the target compound’s dimethoxyethyl and methyl groups prioritize solubility and conformational stability for pharmaceutical applications .

Table 2: Functional Group and Application Comparison

Compound Key Substituents Primary Application
This compound Dimethoxyethyl, methyl Pharmaceutical precursors
Alachlor Diethylphenyl, methoxymethyl Herbicide
Pretilachlor Diethylphenyl, propoxyethyl Herbicide

N,N'-Dimethylethylenediamine Derivatives

N,N'-Dimethylethylenediamine () and its salts (e.g., ) are simpler diamine analogues. Comparisons include:

  • Protonation and Hydrogen Bonding : In N,N-Dimethylethane-1,2-diaminium bis(3-hydroxybenzoate), protonated amine groups form hydrogen bonds with carboxylate ions (N–H⋯O and O–H⋯O), similar to the hydrogen-bonding networks observed in dimethoxyethyl-containing diamides .
  • Stability : The dimethoxyethyl group in the target compound likely reduces basicity compared to unmodified diamines, altering its reactivity in acidic or aqueous environments .

Research Findings and Implications

  • Synthetic Utility: The dimethoxyethyl group enhances the target compound’s solubility, facilitating its use in polar reaction media for cyclization (e.g., imidazopyridinone formation via trimethylsilyl iodide treatment) .
  • Spectroscopic Differentiation : NMR signals for CO–N–CH2– protons in the target compound (hypothetical δ ~4.5–4.8 ppm) align with purpurinimides but differ from chloroacetamides, which exhibit shifts influenced by electron-withdrawing chloro substituents .
  • Contradictions : While chloroacetamides prioritize lipophilicity for membrane penetration in herbicides, the target compound’s dimethoxyethyl group emphasizes hydrophilicity, reflecting divergent design principles despite structural overlap .

Biological Activity

N-(2,2-dimethoxyethyl)-N'-methylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a dimethoxyethyl group and an ethanediamide backbone. The molecular formula is C8H17N3O3C_8H_{17}N_3O_3, and it has distinct physical and chemical properties that influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the modulation of cell cycle progression and induction of apoptosis in sensitive cell lines.

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several tumor cell lines, indicating significant potency.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Research indicates that it may protect dopaminergic neurons from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Parkinson's disease.

  • Cell Viability Assays : In vitro assays demonstrated that treatment with this compound improved cell viability in models subjected to neurotoxic agents.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the dimethoxyethyl side chain and variations in the amide functionalities have been explored to enhance potency and selectivity.

ModificationEffect on ActivityReference
Addition of methyl groupIncreased cytotoxicity
Alteration of amine substituentsChanges in selectivity towards cancer cell lines
Variation in alkyl chain lengthImpact on bioavailability

Case Studies

  • Case Study: Anticancer Properties
    • A study evaluated the effects of this compound on breast cancer cell lines. Results showed a significant reduction in cell proliferation and increased apoptosis rates compared to control groups. The study emphasized the importance of further investigating the underlying mechanisms through which this compound exerts its effects .
  • Case Study: Neuroprotective Mechanisms
    • Another investigation focused on the neuroprotective properties of this compound in an in vitro model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced oxidative stress markers and improved neuronal survival rates when exposed to neurotoxic agents .

Q & A

Q. What are the key synthetic pathways for preparing N-(2,2-dimethoxyethyl)-N'-methylethanediamide, and how can reaction conditions be optimized?

The synthesis typically involves carbodiimide-mediated coupling reactions (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane with triethylamine as a base . Optimization includes solvent selection (e.g., polar aprotic solvents like DMF or DCM), temperature control (e.g., 273 K for 3 hours), and stoichiometric adjustments. Post-synthesis purification via extraction and recrystallization (e.g., methylene chloride/acetone mixtures) ensures high yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups and confirm regiochemistry (e.g., Z-conformation of C=C bonds) .
  • X-ray Diffraction : Resolves crystal packing, intramolecular hydrogen bonds (e.g., N11–H···O24), and torsional angles (e.g., N18-C2-C3-C4 = 4°) .
  • HRMS (ESI) : Validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for handling this compound?

The compound is sensitive to moisture and light, requiring storage under inert atmospheres at 4°C. Avoid prolonged exposure to protic solvents to prevent hydrolysis of the dimethoxyethyl group .

Advanced Research Questions

Q. How do intramolecular interactions (e.g., hydrogen bonds) influence the reactivity and cyclization of this compound?

Intramolecular hydrogen bonds (e.g., N18–H···O24) stabilize transition states during cyclization, favoring imidazopyridinone formation. Computational modeling (DFT) can predict bond angles and activation energies, while X-ray data validate spatial arrangements . Adjusting substituents (e.g., trifluoroacetyl groups) modulates electron density, affecting reaction kinetics .

Q. What methodologies address contradictions in cyclization yields under varying conditions?

  • Reagent Screening : Trimethylsilyl iodide selectively removes protecting groups (e.g., aldehydes), while K2_2CO3_3 in aqueous acetonitrile facilitates deprotection of trifluoroacetamide moieties .
  • Solvent Effects : Polar solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents favor cyclization by reducing side reactions .
  • Catalytic Additives : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve reaction efficiency .

Q. How can computational chemistry predict biological activity or material properties of derivatives?

  • Docking Studies : Simulate interactions with biological targets (e.g., antioxidant enzymes) using software like AutoDock .
  • DFT Calculations : Optimize geometries, calculate frontier molecular orbitals (HOMO/LUMO), and predict electronic properties (e.g., charge transfer in materials) .

Q. What strategies resolve spectral overlaps in complex reaction mixtures?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals in multi-step syntheses .
  • LC-MS/MS : Monitors reaction progress and identifies byproducts via fragmentation patterns .

Methodological Resources

  • Synthetic Protocols : General Procedure B () for indole derivatives provides a template for analogous syntheses.
  • Safety Protocols : Use fume hoods and PPE due to hazards like skin/eye irritation (H303, H313) .
  • Data Reproducibility : Detailed crystallographic parameters (e.g., space group P21/cP2_1/c, a=10.986a = 10.986 Å) enable replication of structural analyses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2,2-dimethoxyethyl)-N'-methylethanediamide

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